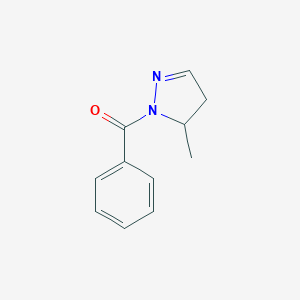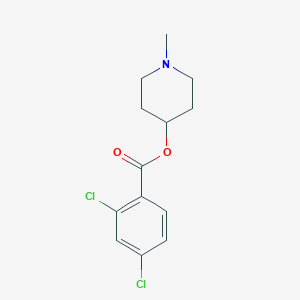![molecular formula C17H20N4O4S B257860 N-(4-ethoxyphenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide](/img/structure/B257860.png)
N-(4-ethoxyphenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide, also known as EDP-420, is a novel small molecule compound that has gained significant attention in the scientific community for its potential therapeutic applications. The compound has been synthesized using a variety of methods, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been extensively studied. In
Mécanisme D'action
The mechanism of action of N-(4-ethoxyphenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. The compound has been shown to selectively bind to certain proteins, including heat shock protein 90 (HSP90) and cyclooxygenase-2 (COX-2), which are known to be overexpressed in cancer cells and inflamed tissues.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide has been shown to have a number of biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the induction of apoptosis (programmed cell death) in cancer cells. The compound has also been shown to reduce the production of certain cytokines and chemokines that are involved in inflammation, and to inhibit the activity of certain enzymes that are involved in cancer cell growth.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-ethoxyphenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide has several advantages for use in lab experiments, including its high selectivity for certain proteins and its ability to inhibit cancer cell growth and inflammation. However, the compound has some limitations, including its relatively low yield of synthesis and its potential toxicity in high doses.
Orientations Futures
There are several future directions for research on N-(4-ethoxyphenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide, including the development of more efficient methods of synthesis, the optimization of the compound's therapeutic efficacy and safety, and the exploration of its potential use in combination with other drugs for the treatment of cancer and inflammatory diseases. Further research is also needed to fully understand the mechanism of action of N-(4-ethoxyphenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide and to identify its molecular targets in cancer cells and inflamed tissues.
Méthodes De Synthèse
N-(4-ethoxyphenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide can be synthesized using a variety of methods, including the reaction of 4-ethoxyphenylhydrazine with 3,4-dimethylpyrazole-5-carbonyl chloride in the presence of triethylamine, followed by the reaction with thiourea in the presence of sodium hydroxide. The resulting product is then treated with acetic anhydride to yield N-(4-ethoxyphenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide. Other methods of synthesis include the reaction of 4-ethoxyphenylhydrazine with 3,4-dimethylpyrazole-5-carboxylic acid, followed by the reaction with thionyl chloride and thiourea. The yield of N-(4-ethoxyphenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide using these methods ranges from 30-60%.
Applications De Recherche Scientifique
N-(4-ethoxyphenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models of inflammatory diseases. N-(4-ethoxyphenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide has also been studied for its potential use as a diagnostic tool, as it selectively binds to certain proteins that are overexpressed in cancer cells.
Propriétés
Nom du produit |
N-(4-ethoxyphenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide |
|---|---|
Formule moléculaire |
C17H20N4O4S |
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
N-(4-ethoxyphenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanylidene-6,7-dihydropyrazolo[1,2-a][1,2,4]triazine-6-carboxamide |
InChI |
InChI=1S/C17H20N4O4S/c1-4-25-11-7-5-10(6-8-11)18-14(23)12-9-13(22)20-16(26)19-15(24)17(2,3)21(12)20/h5-8,12H,4,9H2,1-3H3,(H,18,23)(H,19,24,26) |
Clé InChI |
UEZKQPQVGNEOEY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CC(=O)N3N2C(C(=O)NC3=S)(C)C |
SMILES canonique |
CCOC1=CC=C(C=C1)NC(=O)C2CC(=O)N3N2C(C(=O)NC3=S)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4-hydroxy-3-methoxyphenyl)[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]acetonitrile](/img/structure/B257799.png)




![5-ethyl-4-{[1-(4-fluorophenyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B257811.png)
![Ethyl 4-(4-fluoroanilino)benzo[h]quinoline-3-carboxylate](/img/structure/B257812.png)

![1-[Benzyl(methyl)amino]propan-2-yl 2-fluorobenzoate](/img/structure/B257817.png)

![Tert-butyl 3-methyl-1-{5-[(4-methylbenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}butylcarbamate](/img/structure/B257828.png)
![N-allyl-2,5-dichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B257841.png)
![N-(2-fluorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide](/img/structure/B257843.png)